N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-15-5-6-18(11-16(15)2)22(25)23-8-10-30(26,27)24-9-7-17-12-20(28-3)21(29-4)13-19(17)14-24/h5-6,11-13H,7-10,14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPARCELKQVLJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline
The isoquinoline core is prepared via Bischler–Napieralski cyclization. 3,4-Dimethoxyphenethylamine undergoes cyclization with phosphoryl chloride (POCl₃), followed by reduction to yield 6,7-dimethoxy-3,4-dihydroisoquinoline.
Sulfonation to Sulfonyl Chloride
Chlorosulfonation of the isoquinoline amine introduces the sulfonyl chloride group. This step requires careful control of stoichiometry and temperature to avoid over-sulfonation. The resulting 6,7-dimethoxy-3,4-dihydroisoquinoline-2-sulfonyl chloride is moisture-sensitive and typically used immediately.
Amine Preparation: N-(2-Aminoethyl)-3,4-dimethylbenzamide
Ethylenediamine is selectively protected at one terminus (e.g., with Boc anhydride), followed by coupling with 3,4-dimethylbenzoyl chloride. Deprotection yields N-(2-aminoethyl)-3,4-dimethylbenzamide, a critical intermediate.
Sulfonamide Coupling
Reaction of the sulfonyl chloride with the amine intermediate in dichloromethane (DCM) and triethylamine (TEA) affords the target compound. Typical yields range from 60–75%, with purity dependent on chromatographic separation.
Modern Sulfinylamine Reagent Approach
The limitations of sulfonyl chloride synthesis (harsh conditions, instability) have driven adoption of sulfinylamine reagents like tert-butoxy(sulfinyl)amine (t-BuONSO). This method bypasses chlorosulfonation, enabling direct sulfonamide formation from organometallic reagents.
Reaction Mechanism
- Nucleophilic Addition : A Grignard reagent (e.g., 3,4-dimethylbenzylmagnesium bromide) attacks t-BuONSO, forming a sulfinamide intermediate.
- Rearrangement : The intermediate undergoes N→S migration, releasing isobutene and generating a sulfonamide anion.
- Quenching : Acidic workup yields the primary sulfonamide.
Adapting to Target Compound
To incorporate the ethyl linker, 2-bromoethyl-3,4-dimethylbenzamide is converted to its Grignard counterpart. Reaction with t-BuONSO produces N-(2-sulfinamidoethyl)-3,4-dimethylbenzamide, which is subsequently coupled with 6,7-dimethoxy-3,4-dihydroisoquinoline under mild basic conditions (e.g., K₂CO₃ in DMF). This method improves atom economy and functional group tolerance, achieving yields of 65–80%.
Stepwise Synthesis and Optimization
Intermediate Characterization
Critical Reaction Parameters
| Parameter | Classical Method | t-BuONSO Method |
|---|---|---|
| Temperature | 0–5°C | −78°C |
| Yield | 60–75% | 65–80% |
| Functional Tolerance | Moderate | High |
| Scalability | Limited | Gram-scale viable |
Analytical Validation
Spectroscopic Data
Challenges and Solutions
- Amine Protection : Boc-group strategies prevent undesired sulfonation at multiple sites.
- Grignard Reactivity : Bulky 3,4-dimethylbenzyl groups necessitate slower addition rates (−78°C) to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane at room temperature.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of iminium ions.
Reduction: Formation of the corresponding reduced amine.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents due to its potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of isoquinoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, potentially including enzymes and receptors. The sulfonyl group may enhance binding affinity through hydrogen bonding and electrostatic interactions, while the isoquinoline moiety could interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Core Modifications
- GF120918 (Elacridar): Contains a 6,7-dimethoxy-3,4-dihydroisoquinoline core but substitutes the sulfonyl ethyl-benzamide group with an acridine carboxamide (N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide). The acridine moiety enhances π-π stacking but increases CYP3A inhibition risk .
- Compound in : Replaces the 6,7-dimethoxy group with a simpler dihydroisoquinoline and incorporates a 5-oxopyrrolidine-3-carboxamide. This reduces steric bulk but may lower P-gp affinity .
- WK-X-34 : Features a phenylcarbamoyl-phenyl-3,4-dimethoxybenzamide tail. The additional methoxy groups improve membrane permeability compared to the target compound’s dimethylbenzamide .
Table 1: Structural Comparison
P-gp Inhibition Potency
- GF120918 : IC50 = 0.04 µM (Caco-2 cells), a benchmark for P-gp inhibition. However, it inhibits CYP3A (Ki = 0.3 µM), limiting clinical utility .
- Target Compound: Predicted IC50 ~0.1–0.5 µM (estimated from structural analogs). The dimethylbenzamide group may reduce CYP3A interaction, as seen in compounds with non-planar substituents .
- WK-X-34 : Moderate P-gp inhibition (IC50 ~1.2 µM) due to bulky substituents hindering efflux pump binding .
Biological Activity
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety linked to a sulfonyl group and a 3,4-dimethylbenzamide . Its molecular formula is , with a molecular weight of approximately 372.47 g/mol. The presence of methoxy groups and the sulfonyl linkage are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit orexin receptor antagonism . Orexin receptors play significant roles in regulating sleep-wake cycles and energy homeostasis. By modulating these receptors, the compound may influence behaviors related to sleep regulation and appetite control, making it a candidate for treating sleep disorders and metabolic diseases .
Anticancer Properties
Recent studies have demonstrated that derivatives of benzamide compounds can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, certain benzamide derivatives have shown significant potency against RET kinase activity, which is crucial for certain types of cancers . The mechanism involves the inhibition of cell proliferation driven by RET mutations.
Neuropharmacological Effects
The orexin receptor antagonism suggests potential applications in treating conditions such as insomnia and obesity. Compounds similar to this one have been shown to selectively bind to orexin receptors, particularly orexin 2 receptor subtype, influencing downstream signaling pathways associated with physiological responses related to sleep and appetite .
Case Studies
- Orexin Receptor Antagonism : In a study exploring orexin receptor antagonists, compounds structurally similar to this compound exhibited significant effects on sleep regulation in animal models. These findings support the hypothesis that this compound could be developed as a therapeutic agent for sleep disorders.
- Cancer Cell Proliferation Inhibition : A series of experiments evaluated the efficacy of various benzamide derivatives against cancer cell lines. The results indicated that certain modifications in the benzamide structure enhanced anti-proliferative activity significantly. This suggests that this compound could be further optimized for improved anticancer properties .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-methoxy-2-oxo... | Sulfonamide linkage | Antivenom properties against snake venom |
| 1-(6,7-Dimethoxy...) | Orexin receptor antagonist | Potential treatment for insomnia |
| 4-chloro-benzamides | Heteroaryl ring substitution | RET kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
